(5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride
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Overview
Description
(5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its versatility and potential in medicinal chemistry, particularly due to its structural properties that allow it to interact with various biological targets .
Mechanism of Action
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 224.69 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of (5-Methyl-2H-triazol-4-yl)methanamine hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is stored at room temperature . Additionally, the compound’s efficacy could be influenced by the pH of the environment, as certain reactions are pH-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride typically involves the reaction of 5-methyl-2H-1,2,3-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines. Substitution reactions result in various substituted triazole derivatives .
Scientific Research Applications
(5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
- (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
Uniqueness
(5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride is unique due to its specific structural properties that allow it to interact with a wide range of biological targets. This makes it a valuable compound in medicinal chemistry and drug development. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
(5-methyl-2H-triazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-3-4(2-5)7-8-6-3;/h2,5H2,1H3,(H,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZWZWALNNVUQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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